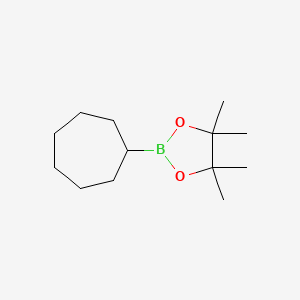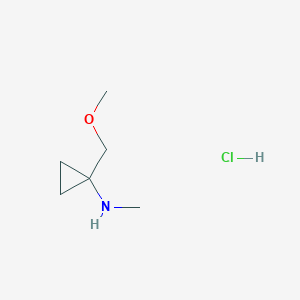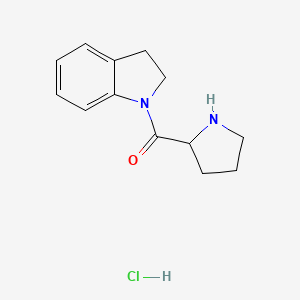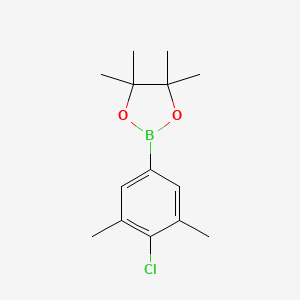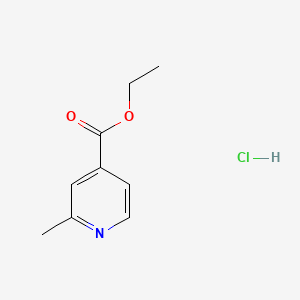
1-(2-Chloro-4-fluorophenyl)guanidine
Descripción general
Descripción
1-(2-Chloro-4-fluorophenyl)guanidine , also known by its IUPAC name N-(2-chloro-4-fluorophenyl)guanidine , is a chemical compound with the molecular formula C7H7ClFN3 . It has a molecular weight of approximately 187.6 g/mol . This compound belongs to the class of guanidine derivatives.
Molecular Structure Analysis
The molecular structure of 1-(2-Chloro-4-fluorophenyl)guanidine consists of a guanidine core with a substituted phenyl group. The chlorine and fluorine atoms are attached to the phenyl ring. The compound’s three-dimensional arrangement and bond angles play a crucial role in its properties and reactivity .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1-(2-Chloro-4-fluorophenyl)guanidine: is a compound that has potential applications in medicinal chemistry due to its structural properties. The presence of both chloro and fluoro substituents on the aromatic ring can influence the electronic distribution, potentially affecting the interaction with biological targets. This compound could be explored for its role as a building block in the synthesis of various pharmacologically active molecules .
Agriculture
In the field of agriculture, 1-(2-Chloro-4-fluorophenyl)guanidine may serve as a precursor or an intermediate in the synthesis of agrochemicals. Its structural features could be beneficial in developing new pesticides or herbicides, contributing to the protection of crops and enhancing agricultural productivity .
Materials Science
The applications of 1-(2-Chloro-4-fluorophenyl)guanidine in materials science could be quite broad, ranging from the development of novel polymers to coatings that require specific chemical functionalities for improved performance. The compound’s ability to interact with various substrates and materials could lead to advancements in this field .
Environmental Science
Environmental science could benefit from the use of 1-(2-Chloro-4-fluorophenyl)guanidine in the study and development of chemical sensors or absorbents for environmental pollutants. Its chemical structure might allow for selective binding to specific contaminants, aiding in their detection and removal from various ecosystems .
Biochemistry
In biochemistry, 1-(2-Chloro-4-fluorophenyl)guanidine could be utilized in enzyme inhibition studies or as a molecular probe due to its potential to form hydrogen bonds and interact with biological macromolecules. Research in this area could lead to a better understanding of biochemical pathways and the development of therapeutic agents .
Pharmacology
Pharmacologically, 1-(2-Chloro-4-fluorophenyl)guanidine might be investigated for its therapeutic potential. Its guanidine group is a feature present in many drugs, which could make it a candidate for the design of new medications with improved efficacy and safety profiles .
Propiedades
IUPAC Name |
2-(2-chloro-4-fluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFSGJBVAQEZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenyl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





